![molecular formula C15H13BrO2 B1274331 2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane CAS No. 59793-76-9](/img/structure/B1274331.png)
2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane
Overview
Description
The compound "2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane" is a chemical of interest in various synthetic applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of closely related 1,3-dioxolane derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1,3-dioxolane derivatives typically involves multistep reactions starting from readily available precursors. For instance, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination, dehydrobromination, and acetal removal steps . Similarly, the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate in fungicide production, is achieved through bromination and ketal reactions . These methods highlight the versatility of 1,3-dioxolane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure and conformation of 1,3-dioxolane derivatives are often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was determined to have a chair conformation with an equatorial orientation of the aromatic substituent . The crystal structure of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane was also determined, providing valuable information on the stereochemistry of the compound .
Chemical Reactions Analysis
1,3-Dioxolane derivatives undergo various chemical reactions, which are essential for their transformation into desired products. For instance, the bromination of 2,4-disubstituted 1,3-dioxolanes can lead to further functionalization10. The reactivity of these compounds can be influenced by the presence of substituents on the dioxolane ring, as well as the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can increase the density and change the solubility of these compounds . The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and space group, which are crucial for understanding the material's properties .
Scientific Research Applications
Synthesis and Reaction Studies
Synthesis of N-alkylamino acetophenones : A study demonstrated the reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides, producing corresponding N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).
Palladium-Catalyzed Cross-Coupling Reactions : Another study explored phenyl backbone-derived P,O-ligands like 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane for their efficiency in Suzuki cross-coupling reactions with arylboronic acids and aryl halides (Bei et al., 1999).
Synthesis of Derivatives : The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from intermediates through a series of reactions including benzaldehyde condensation and bromation was reported in a study (Sun Xiao-qiang, 2009).
properties
IUPAC Name |
2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-14-8-6-13(7-9-14)15(17-10-11-18-15)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJGCRMDNGDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397256 | |
Record name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane | |
CAS RN |
59793-76-9 | |
Record name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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